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molecular formula C9H8N2O2S B1244767 Isoquinoline-5-sulfonamide CAS No. 109547-31-1

Isoquinoline-5-sulfonamide

Cat. No. B1244767
M. Wt: 208.24 g/mol
InChI Key: BFIWZEKPARJYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426422B2

Procedure details

Isoquinoline-5-sulfonyl chloride (528 mg) was dissolved in tetrahydrofuran (8 mL), cooled to 0° C., then concentrated NH4OH (0.7 mL) was added and the reaction was allowed to come to room temperature overnight. The product was filtered off, washed with water, and dried under vacuum.
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11](Cl)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.[NH4+:15].[OH-]>O1CCCC1>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([NH2:15])(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
528 mg
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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